molecular formula C10H12OS B075361 (4-Methylphenylthio)acetone CAS No. 1200-13-1

(4-Methylphenylthio)acetone

Cat. No. B075361
CAS RN: 1200-13-1
M. Wt: 180.27 g/mol
InChI Key: CYDGCRNQPJVYSN-UHFFFAOYSA-N
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Patent
US09233946B2

Procedure details

A solution of 10 mL of polyphosphoric acid (PPA) in chlorobenzene (200 mL) was heated to reflux. To this solution 1-(p-tolylsulfanyl)-propan-2-one 5.0 g (20.3 mmol) was added in portions within 20 minutes. The resulting mixture was refluxed for 18 h and then cooled to room temperature. The organic phase was separated and concentrated under reduced pressure. The oily residue was purified by flash chromatography on silica gel (90:10 hexane/EtOAc) to give 3.72 g (81%) the title compound.
[Compound]
Name
polyphosphoric acid
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([S:7][CH2:8][C:9](=O)[CH3:10])=[CH:3][CH:2]=1>ClC1C=CC=CC=1>[CH3:10][C:9]1[C:3]2[CH:2]=[C:1]([CH3:12])[CH:6]=[CH:5][C:4]=2[S:7][CH:8]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)SCC(C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily residue was purified by flash chromatography on silica gel (90:10 hexane/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
CC1=CSC2=C1C=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 112.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.